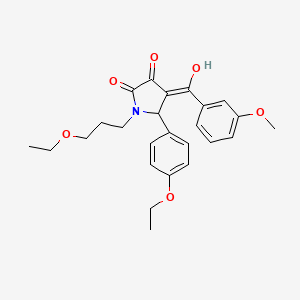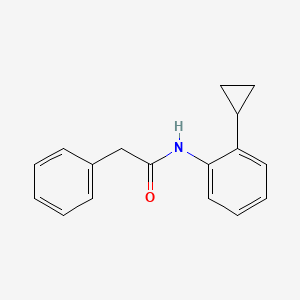![molecular formula C18H14N4OS B11044036 1-[7-Amino-5-phenyl-2-(thiophen-2-yl)imidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11044036.png)
1-[7-Amino-5-phenyl-2-(thiophen-2-yl)imidazo[1,5-b]pyridazin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-AMINO-5-PHENYL-2-(2-THIENYL)IMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a thienyl group attached to an imidazo[1,5-b]pyridazine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-AMINO-5-PHENYL-2-(2-THIENYL)IMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,5-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-b]pyridazine ring.
Introduction of the Thienyl Group: The thienyl group is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Amination: The amino group is introduced via nucleophilic substitution or reductive amination.
Acylation: The final step involves the acylation of the amino group with an appropriate acylating agent to form the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Additionally, continuous flow chemistry techniques may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[7-AMINO-5-PHENYL-2-(2-THIENYL)IMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
1-[7-AMINO-5-PHENYL-2-(2-THIENYL)IMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[7-AMINO-5-PHENYL-2-(2-THIENYL)IMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-b]pyridazine Derivatives: Compounds with similar core structures but different substituents, such as 1-[7-AMINO-5-PHENYL-2-(2-FURYL)IMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE.
Thienyl-Substituted Compounds: Compounds with thienyl groups attached to different core structures, such as thienyl-substituted pyridines and pyrimidines.
Uniqueness
1-[7-AMINO-5-PHENYL-2-(2-THIENYL)IMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H14N4OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(7-amino-5-phenyl-2-thiophen-2-ylimidazo[1,5-b]pyridazin-3-yl)ethanone |
InChI |
InChI=1S/C18H14N4OS/c1-11(23)13-10-14-16(12-6-3-2-4-7-12)20-18(19)22(14)21-17(13)15-8-5-9-24-15/h2-10H,1H3,(H2,19,20) |
InChI Key |
LYMPBQFCVIHQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C(N2N=C1C3=CC=CS3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11043961.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B11043962.png)
![5-Chloronaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B11043966.png)
![2-(3-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-4-yl)benzoic acid](/img/structure/B11043968.png)
![methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043976.png)

![1-[7-(3,4-Dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11043986.png)
![3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044001.png)

![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044007.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B11044018.png)
![3-(2,5-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044019.png)
![3-(2,3-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044031.png)
![Benzyl 3-[(carbamothioylamino)imino]butanoate](/img/structure/B11044034.png)
